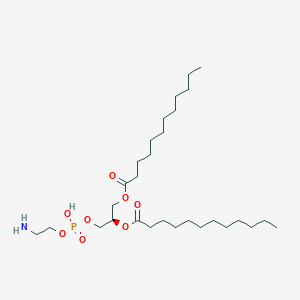
1,2-Dilauroyl-sn-glycero-3-phosphoethanolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dilauroyl-sn-glycero-3-phosphoethanolamine is a phospholipid containing the medium-chain lauric acid inserted at the sn-1 and sn-2 positions. This compound is commonly used in the generation of micelles, liposomes, and other types of artificial membranes . It is a type of phosphatidylethanolamine, which is one of the widely distributed glycerophospholipids in eukaryotic cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dilauroyl-sn-glycero-3-phosphoethanolamine can be synthesized through the esterification of glycerol with lauric acid, followed by phosphorylation with ethanolamine. The reaction typically involves the use of catalysts and specific reaction conditions to ensure the correct positioning of the lauric acid chains at the sn-1 and sn-2 positions .
Industrial Production Methods: The industrial production of this compound involves large-scale esterification and phosphorylation processes. These processes are optimized for high yield and purity, often involving the use of advanced purification techniques such as recrystallization from ethanol or tetrahydrofuran .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dilauroyl-sn-glycero-3-phosphoethanolamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized phospholipids.
Reduction: It can be reduced to form reduced phospholipids.
Substitution: The ethanolamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include oxidized and reduced phospholipids, as well as substituted derivatives of this compound .
Scientific Research Applications
1,2-Dilauroyl-sn-glycero-3-phosphoethanolamine has a wide range of scientific research applications, including:
Chemistry: Used as a standard in the optimization of liquid chromatography-mass spectrometry (LC-MS) method conditions.
Biology: Plays a vital role in the structure and function of eukaryotic membranes.
Industry: Used in the preparation of anionic liposomes and binary giant unilamellar vesicles (GUVs).
Mechanism of Action
1,2-Dilauroyl-sn-glycero-3-phosphoethanolamine exerts its effects by integrating into biological membranes, where it influences membrane fluidity and permeability. The molecular targets include various membrane proteins and enzymes, which are affected by the presence of this phospholipid. The pathways involved include those related to membrane signaling and transport .
Comparison with Similar Compounds
- 1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol
- 1,2-Dilauroyl-sn-glycero-3-phosphorylcholine
- 1,2-Dilauroyl-sn-glycero-3-phosphate
- 1,2-Dilauroyl-sn-glycero-3-ethylphosphocholine
Comparison: 1,2-Dilauroyl-sn-glycero-3-phosphoethanolamine is unique due to its specific structure and the presence of the ethanolamine group, which imparts distinct biochemical properties. Compared to similar compounds, it has a unique role in membrane structure and function, as well as specific applications in drug delivery and membrane studies .
Properties
CAS No. |
59752-57-7 |
|---|---|
Molecular Formula |
C29H58NO8P |
Molecular Weight |
579.7 g/mol |
IUPAC Name |
2-azaniumylethyl [(2R)-2,3-di(dodecanoyloxy)propyl] phosphate |
InChI |
InChI=1S/C29H58NO8P/c1-3-5-7-9-11-13-15-17-19-21-28(31)35-25-27(26-37-39(33,34)36-24-23-30)38-29(32)22-20-18-16-14-12-10-8-6-4-2/h27H,3-26,30H2,1-2H3,(H,33,34)/t27-/m1/s1 |
InChI Key |
ZLGYVWRJIZPQMM-HHHXNRCGSA-N |
SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCC |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCC |
Key on ui other cas no. |
59752-57-7 |
Synonyms |
1,2-Dilauroyl-sn-glycero-3-Phosphoethanolamine; 1,2-DLPE |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















